1-Tetratriacontanol-d4
Description
1-Tetratriacontanol-d4 (CAS 1346602-70-7) is a deuterium-labeled analog of 1-tetratriacontanol (CAS 28484-70-0), a saturated long-chain fatty alcohol with a 34-carbon backbone. The molecular formula of this compound is C₃₄D₄H₆₆O, with deuterium atoms replacing four hydrogen atoms at specific positions (deuterated at the second and third carbons adjacent to the hydroxyl group, as indicated by the SMILES: OCCC([²H])([²H])C([²H])([²H])CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC) . Its molecular weight is 498.94 g/mol, distinguishing it from the non-deuterated form (molecular weight: 494.88 g/mol) .
This compound is classified as a stable isotope-labeled analytical standard, primarily used in mass spectrometry, pharmacokinetic studies, and forensic toxicology for precise quantification and metabolic tracing . Its applications extend to food and beverage analysis, where it serves as an internal reference material to ensure analytical accuracy .
Properties
CAS No. |
1346602-70-7 |
|---|---|
Molecular Formula |
C34H70O |
Molecular Weight |
498.957 |
IUPAC Name |
3,3,4,4-tetradeuteriotetratriacontan-1-ol |
InChI |
InChI=1S/C34H70O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35/h35H,2-34H2,1H3/i31D2,32D2 |
InChI Key |
OULAJFUGPPVRBK-BYLFMYFLSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCO |
Synonyms |
Geddyl Alcohol-d4; Sapiol-d4; Tetratriacontyl Alcohol-d4 |
Origin of Product |
United States |
Preparation Methods
1-Tetratriacontanol-d4 is typically prepared through chemical synthesis. The synthetic route involves the incorporation of deuterium atoms into the long-chain alcohol structure. The process generally includes the synthesis of intermediates followed by deuterium exchange reactions . Industrial production methods may involve the use of specialized equipment and conditions to ensure the incorporation of deuterium atoms at specific positions within the molecule .
Chemical Reactions Analysis
1-Tetratriacontanol-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the alcohol group to a carbonyl group, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common reagents and conditions used in these reactions include organic solvents like chloroform and hexane, and reaction temperatures ranging from room temperature to elevated temperatures depending on the specific reaction . Major products formed from these reactions include aldehydes, ketones, and substituted long-chain hydrocarbons .
Scientific Research Applications
1-Tetratriacontanol-d4 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Tetratriacontanol-d4 involves its interaction with specific molecular targets and pathways. As a fatty alcohol, it can integrate into lipid bilayers and affect membrane fluidity and function. It may also interact with enzymes involved in lipid metabolism, influencing the synthesis and degradation of lipids . The deuterium labeling allows for precise tracking and analysis of its metabolic fate in biological systems .
Comparison with Similar Compounds
1-Tetratriacontanol (Non-deuterated)
1-Iodotetratriacontane
- Key Distinction : Contains an iodine atom instead of a hydroxyl group, increasing molecular weight (604.83 g/mol) and altering reactivity.
- Applications: Serves as an alkylating agent in organic synthesis. The iodine atom facilitates nucleophilic substitution reactions, unlike the hydroxyl group in this compound .
n-Tetratriacontane
- Applications: Used as a non-polar reference standard in gas chromatography and material science studies. Its lack of polarity contrasts sharply with the hydroxyl group in this compound .
1,14-Tetradecanediol
- Key Distinction : A shorter-chain diol (C14 vs. C34) with two hydroxyl groups.
- Applications: Functions as a crosslinker in polymer chemistry and a precursor for biodegradable surfactants. Its shorter chain length reduces hydrophobicity compared to this compound .
Analytical Utility of Deuterated vs. Non-deuterated Forms
- This compound’s deuterium labeling minimizes isotopic interference in mass spectrometry, enabling accurate quantification in complex matrices like biological fluids . In contrast, the non-deuterated form is prone to signal overlap in IDMS .
Stability and Reactivity
- The iodine in 1-iodotetratriacontane confers higher reactivity in alkylation reactions but reduces stability under light or heat compared to this compound .
- n-Tetratriacontane’s lack of functional groups ensures chemical inertness, making it ideal for calibration in non-polar systems .
Industrial Relevance
- 1,14-Tetradecanediol’s dual hydroxyl groups enhance its utility in polyurethane and polyester synthesis, whereas this compound’s long chain limits its use to analytical niches .
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